molecular formula C9H8N2O B112860 4-(Oxazol-2-yl)aniline CAS No. 62882-11-5

4-(Oxazol-2-yl)aniline

Cat. No.: B112860
CAS No.: 62882-11-5
M. Wt: 160.17 g/mol
InChI Key: SLLOVNWUCAZDJC-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)aniline is a heterocyclic aromatic compound with the molecular formula C9H8N2O It consists of an aniline moiety substituted at the para position with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminophenol with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization.

Another synthetic route involves the reaction of 4-nitroaniline with ethyl oxalyl chloride, followed by reduction of the nitro group to an amine. This method also requires specific reaction conditions, such as the use of a reducing agent like iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.

Scientific Research Applications

4-(Oxazol-2-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Oxazol-2-yl)aniline
  • 2-(4-Aminophenyl)oxazole
  • 4-(Benzoxazol-2-yl)aniline

Comparison

4-(Oxazol-2-yl)aniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-(1,3-Oxazol-2-yl)aniline, it has different electronic properties due to the position of the nitrogen and oxygen atoms in the oxazole ring. This affects its binding affinity and biological activity. Similarly, 2-(4-Aminophenyl)oxazole and 4-(Benzoxazol-2-yl)aniline have distinct structural features that result in varied chemical and biological behaviors.

Properties

IUPAC Name

4-(1,3-oxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLOVNWUCAZDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494873
Record name 4-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-11-5
Record name 4-(1,3-Oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3-oxazol-2-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 2-(4-nitro-phenyl)-oxazole (400 mg, 2.1 mmol) in methanol (10 ml) was hydrogenated over 10% Pd/C at 30 psi until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to give a residue which was purified by column chromatography using ethyl acetate/pet ether (3:7) to yield 4-oxazol-2-yl-phenylamine (300 mg, 89%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 4-(2-oxazolyl)aniline to generate the title compound. The 4-(2-oxazolyl)aniline was prepared by treating 4-nitrobenzoyl chloride sequentially with 1,2,3-triazole at 140° C. in sulfolane containing K2CO3 to generate 4-(2-oxazolyl)nitrobenzene which was reduced to the desired aniline with Na2S2O4 in THF/H2O at 90° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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